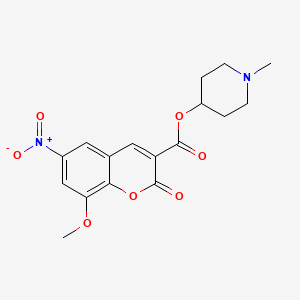
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea, also known as FPU-1, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. FPU-1 has been shown to have promising properties in the treatment of various diseases, including cancer, diabetes, and inflammation. In
作用机制
The mechanism of action of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell growth and division. This compound also inhibits the activity of the NF-kB signaling pathway, which is involved in inflammation and immune responses. By inhibiting these pathways, this compound can reduce the growth of cancer cells and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells. It can induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. This compound can also inhibit the activity of specific enzymes, such as PKC, which can reduce the growth of cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the NF-kB signaling pathway.
实验室实验的优点和局限性
One advantage of using N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea in lab experiments is its specificity for certain enzymes and signaling pathways. This can allow researchers to target specific cellular processes and study their effects. Additionally, this compound has been shown to have low toxicity in cells, which makes it a safer alternative to other compounds. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea. One area of research is the development of this compound analogs that have improved solubility and potency. Additionally, this compound can be studied in combination with other compounds to enhance its therapeutic effects. Another area of research is the investigation of this compound in animal models to determine its efficacy and safety in vivo. Finally, this compound can be studied in clinical trials to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in the treatment of various diseases. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for researchers studying cellular processes. While there are limitations to its use in lab experiments, this compound has several future directions for research that can lead to the development of new therapies for diseases such as cancer, diabetes, and inflammation.
合成方法
The synthesis of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea involves the reaction of 4-fluoroaniline with 2-propoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported in several research papers and has been shown to be efficient and reliable.
科学研究应用
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells, inducing apoptosis, and reducing angiogenesis. This compound has also been investigated for its anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has shown promise in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(2-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-11-21-15-6-4-3-5-14(15)19-16(20)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEELBPIRJIUJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)

![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)
![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)
![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)


![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)

![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)
